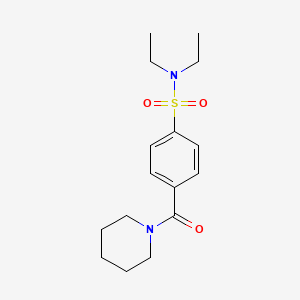

N,N-二乙基-4-(哌啶-1-甲酰)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

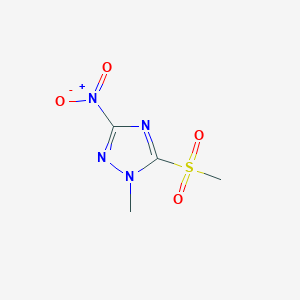

“N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . In advanced organic chemistry, piperidine is used as a catalyst for the Knoevenagel condensation, aiding the reaction between an aldehyde or a ketone and a methylene active compound .Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of “N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide” is 198.31 .科学研究应用

碳酸酐酶抑制和抗惊厥作用

N,N-二乙基-4-(哌啶-1-羰基)苯磺酰胺衍生物的一个显著应用在于它们对人类碳酸酐酶(CA)同工型的有效抑制作用,特别是 hCA II,它参与各种生理功能,包括液体分泌、呼吸和 pH 平衡。这些衍生物表现出低纳摩尔抑制作用,突出了它们在设计抗惊厥药物中的潜力。此外,该类中的某些化合物在动物模型中已证明具有有效的抗癫痫作用,表明它们在治疗癫痫和相关疾病中的效用 (Mishra 等人,2017)。

用于治疗靶向的选择性抑制

一些苯磺酰胺衍生物,包括那些与 N,N-二乙基-4-(哌啶-1-羰基)苯磺酰胺相关的衍生物,已被发现能选择性抑制碳酸酐酶的特定同工型,例如 hCA II。这种选择性抑制能力对于治疗应用至关重要,它允许靶向参与疾病的特定通路而不影响其他通路,从而最大限度地减少潜在的副作用 (Le Darz 等人,2015)。

磷脂酶 A2 抑制和心脏保护作用

研究还探索了合成类似于 N,N-二乙基-4-(哌啶-1-羰基)苯磺酰胺的化合物,以了解它们抑制膜结合磷脂酶 A2 的能力。这种抑制对于其减小心肌梗死面积的潜力具有重要意义,表明了开发心脏保护药物的一个有前景的途径 (Oinuma 等人,1991)。

Nav1.7 抑制用于疼痛管理

已经合成了用于有效和选择性抑制 Nav1.7 的衍生物,Nav1.7 是一种参与疼痛感觉的电压门控钠离子通道。虽然一些早期类似物在疼痛动物模型中显示出较差的疗效,但进一步的修饰导致了膜渗透性和减轻疼痛行为的有效性得到改善的化合物。这项研究强调了苯磺酰胺衍生物在开发新的疼痛管理疗法中的潜力 (Wu 等人,2017)。

神经退行性疾病的抗氧化剂和酶抑制

已经研究了苯磺酰胺结构中 1,3,5-三嗪基序的结合,以了解其抗氧化特性和对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制。这些酶与阿尔茨海默病等神经退行性疾病有关,这表明这些化合物可以在管理此类疾病中提供治疗益处 (Lolak 等人,2020)。

作用机制

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. For example, piperine and piperidine have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

安全和危害

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

IUPAC Name |

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-14(9-11-15)16(19)17-12-6-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQRFPFBRPNCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2707166.png)

![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2707168.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2707175.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)